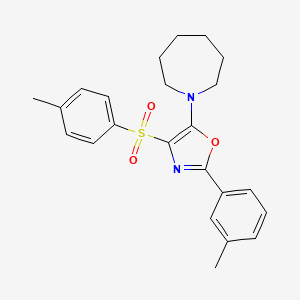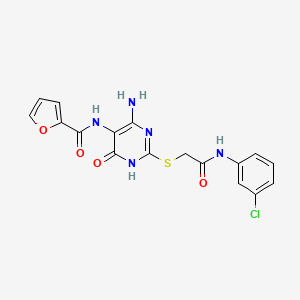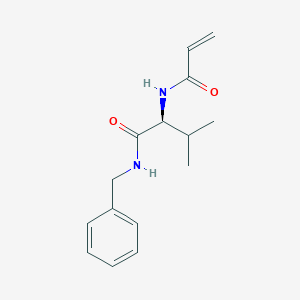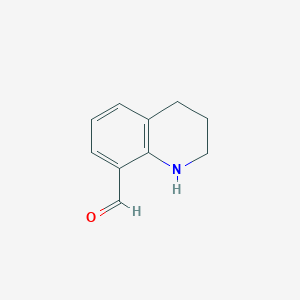![molecular formula C13H5F6N3S B2800163 5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile CAS No. 338396-86-4](/img/structure/B2800163.png)
5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C13H5F6N3S and its molecular weight is 349.25. The purity is usually 95%.
BenchChem offers high-quality 5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Compound Properties
Structural Characterization and Interaction Study The molecular structure and chemical properties of trifluoromethyl-substituted pyridines have been thoroughly examined. For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate showcases a water-bridged hydrogen-bonding network, indicating the compound's potential for forming unique molecular assemblies (Ye & Tanski, 2020). Similarly, the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine has been studied, revealing the formation of a n–σ* complex and providing insights into its potential as an antithyroid drug (Chernov'yants et al., 2011).
Synthesis and Chemical Reactions
Synthesis of Derivatives and Complex Molecules The trifluoromethyl group is crucial in the synthesis of complex organic molecules. For instance, derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine have been synthesized through multi-step reactions, showcasing the compound's versatility in forming structurally diverse molecules (Bradiaková et al., 2009). Additionally, 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives have been synthesized through a domino reaction, demonstrating the compound's role in facilitating complex chemical transformations (Bondarenko et al., 2016).
Chemical Properties and Reactions
Chemical Reactions and Stability Trifluoromethyl-substituted compounds engage in various chemical reactions. For example, the photolyzed interaction of bis(trifluoromethy1) sulfide with trifluoromethyl hypochlorite forms a new family of sulfuranes and sulfurane oxides, illustrating the compound's reactivity and potential in synthesizing novel chemical families (Kitazume & Shreeve, 1978).
properties
IUPAC Name |
5-(trifluoromethyl)-3-[5-(trifluoromethyl)pyridin-2-yl]sulfanylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F6N3S/c14-12(15,16)7-1-2-11(22-5-7)23-10-3-8(13(17,18)19)6-21-9(10)4-20/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIQWNXPOUHXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)





![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2800097.png)


![2-[(4-Fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2800101.png)

